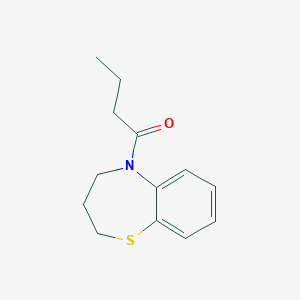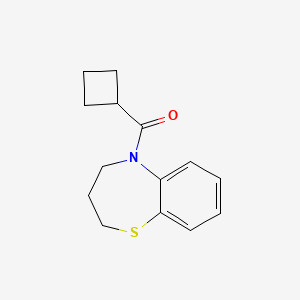![molecular formula C13H20N2O3 B7471799 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione, also known as AZD, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a pyrrolidine ring and an azocane ring. AZD has been studied extensively due to its potential use as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione involves the inhibition of specific enzymes and proteins. It has been found to inhibit the activity of histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes. PARPs are proteins that are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage in cancer cells.
Biochemical and Physiological Effects:
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In inflammation, 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has been found to inhibit the production of pro-inflammatory cytokines. In neurological disorders, it has been found to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione in lab experiments is its specificity towards HDACs and PARPs. This allows for the selective inhibition of these enzymes and proteins without affecting other cellular processes. However, one limitation of using 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is its potential toxicity. High doses of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione have been found to be toxic to cells, and therefore, careful dosing and monitoring are required in lab experiments.
Zukünftige Richtungen
For research on 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione include the development of more potent and selective inhibitors of HDACs and PARPs. Additionally, the use of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione in combination with other therapeutic agents is being explored for its potential synergistic effects. The development of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione as a diagnostic tool for cancer and neurological disorders is also an area of active research.
In conclusion, 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a promising compound that has potential as a therapeutic agent for various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione involves the reaction of 2-oxoethylpyrrolidine-2,5-dione with azocane in the presence of a base. The reaction yields 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has been studied for its potential use as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
1-[2-(azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-11-6-7-12(17)15(11)10-13(18)14-8-4-2-1-3-5-9-14/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHZXPIMRUANGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)

![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)
![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)

![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)
![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)
